molecular formula C3H6O4 B055891 Glyceric acid CAS No. 118916-26-0

Glyceric acid

Cat. No. B055891
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06894199B2

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
150 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1S([O-])(=O)=O.[Na+].OCC([C@H]([C@@H]([C@H](CO)O)O)O)=O.O=O.[O:38]=[C:39]([OH:48])[C@H:40]([C@@H:42]([C@H](CO)O)[OH:43])[OH:41]>O.CO>[C:39]([OH:48])(=[O:38])[CH:40]([CH2:42][OH:43])[OH:41].[C:39]([OH:48])(=[O:38])[CH2:40][OH:41] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.2 g
Type
reactant
Smiles
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)[O-].[Na+]
Step Five
Name
80
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@@H](O)CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@@H](O)[C@H](O)[C@@H](O)CO)O
Step Nine
Name
solution
Quantity
150 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at a temperature of 25° C
ADDITION
Type
ADDITION
Details
while mixing

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(O)CO)(=O)O
Name
Type
product
Smiles
C(CO)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06894199B2

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
150 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1S([O-])(=O)=O.[Na+].OCC([C@H]([C@@H]([C@H](CO)O)O)O)=O.O=O.[O:38]=[C:39]([OH:48])[C@H:40]([C@@H:42]([C@H](CO)O)[OH:43])[OH:41]>O.CO>[C:39]([OH:48])(=[O:38])[CH:40]([CH2:42][OH:43])[OH:41].[C:39]([OH:48])(=[O:38])[CH2:40][OH:41] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.2 g
Type
reactant
Smiles
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)[O-].[Na+]
Step Five
Name
80
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@@H](O)CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@@H](O)[C@H](O)[C@@H](O)CO)O
Step Nine
Name
solution
Quantity
150 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at a temperature of 25° C
ADDITION
Type
ADDITION
Details
while mixing

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(O)CO)(=O)O
Name
Type
product
Smiles
C(CO)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06894199B2

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
150 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1S([O-])(=O)=O.[Na+].OCC([C@H]([C@@H]([C@H](CO)O)O)O)=O.O=O.[O:38]=[C:39]([OH:48])[C@H:40]([C@@H:42]([C@H](CO)O)[OH:43])[OH:41]>O.CO>[C:39]([OH:48])(=[O:38])[CH:40]([CH2:42][OH:43])[OH:41].[C:39]([OH:48])(=[O:38])[CH2:40][OH:41] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.2 g
Type
reactant
Smiles
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)[O-].[Na+]
Step Five
Name
80
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@@H](O)CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@@H](O)[C@H](O)[C@@H](O)CO)O
Step Nine
Name
solution
Quantity
150 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at a temperature of 25° C
ADDITION
Type
ADDITION
Details
while mixing

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(O)CO)(=O)O
Name
Type
product
Smiles
C(CO)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06894199B2

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
150 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1S([O-])(=O)=O.[Na+].OCC([C@H]([C@@H]([C@H](CO)O)O)O)=O.O=O.[O:38]=[C:39]([OH:48])[C@H:40]([C@@H:42]([C@H](CO)O)[OH:43])[OH:41]>O.CO>[C:39]([OH:48])(=[O:38])[CH:40]([CH2:42][OH:43])[OH:41].[C:39]([OH:48])(=[O:38])[CH2:40][OH:41] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.2 g
Type
reactant
Smiles
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)[O-].[Na+]
Step Five
Name
80
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@@H](O)CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@@H](O)[C@H](O)[C@@H](O)CO)O
Step Nine
Name
solution
Quantity
150 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at a temperature of 25° C
ADDITION
Type
ADDITION
Details
while mixing

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(O)CO)(=O)O
Name
Type
product
Smiles
C(CO)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.